molecular formula C6H10N2O B13965748 Spiro[2.2]pentane-1-carbohydrazide CAS No. 6142-70-7

Spiro[2.2]pentane-1-carbohydrazide

Cat. No.: B13965748
CAS No.: 6142-70-7
M. Wt: 126.16 g/mol
InChI Key: SVSIOMCPHDPRON-UHFFFAOYSA-N
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Description

Spiro[22]pentane-1-carbohydrazide is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclopropane rings connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.2]pentane-1-carbohydrazide typically involves the reaction of spiro[2.2]pentane-1-carbonitrile with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of dialkyl sulfone reagents as carbene equivalents, which react with arylmethylenecyclopropanes to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentane-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, hydrazine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Spiro[2.2]pentane-1-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.2]pentane-1-carbohydrazide involves its interaction with molecular targets through its spirocyclic structure. The high ring strain and unique topology allow it to interact with enzymes and other biological molecules in a specific manner, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can form stable complexes with certain proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.2]pentane-1-carbonitrile
  • Spiro[cyclopropane-1,2’-steroids]
  • Spiro[2.4]heptane derivatives

Uniqueness

Spiro[2.2]pentane-1-carbohydrazide stands out due to its specific hydrazide functional group, which imparts unique reactivity and potential biological activity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .

Properties

CAS No.

6142-70-7

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

spiro[2.2]pentane-2-carbohydrazide

InChI

InChI=1S/C6H10N2O/c7-8-5(9)4-3-6(4)1-2-6/h4H,1-3,7H2,(H,8,9)

InChI Key

SVSIOMCPHDPRON-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2C(=O)NN

Origin of Product

United States

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